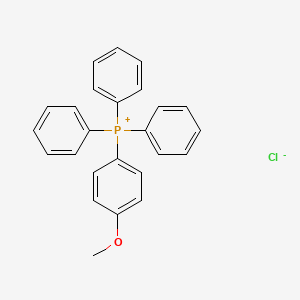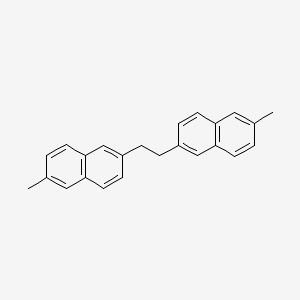
2,3-Dihydro-1,3-dimethyl-1H-perimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,3-dimethyl-1H-perimidine is a heterocyclic compound with the molecular formula C13H14N2. This compound is part of the perimidine family, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a perimidine ring system that is saturated at the 2 and 3 positions, making it a dihydro derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenones. Various catalysts can be used to accelerate this reaction, including protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . A green, metal-free, and eco-friendly organocatalyst like squaric acid has also been exploited for the synthesis of this compound in water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and reaction conditions is emphasized to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-1,3-dimethyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives.
Scientific Research Applications
2,3-Dihydro-1,3-dimethyl-1H-perimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of the COX II enzyme is similar to that of naproxen, which reduces inflammation by blocking the synthesis of prostaglandins . The compound’s strong electron-donating character also plays a role in its biological activities.
Comparison with Similar Compounds
2,3-Dihydro-1H-perimidine: A closely related compound with similar biological activities.
1H-2,3-Dihydroperimidine Derivatives: These derivatives exhibit diverse biological properties and are used in various applications.
Uniqueness: 2,3-Dihydro-1,3-dimethyl-1H-perimidine is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
CAS No. |
37471-00-4 |
|---|---|
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1,3-dimethyl-2H-perimidine |
InChI |
InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3 |
InChI Key |
BUJSJOGOWFOHMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C2=CC=CC3=C2C1=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


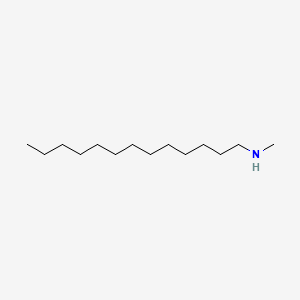
![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)
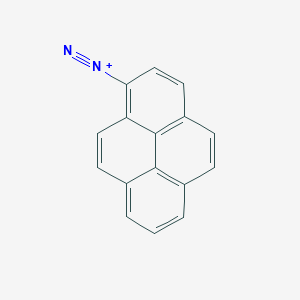
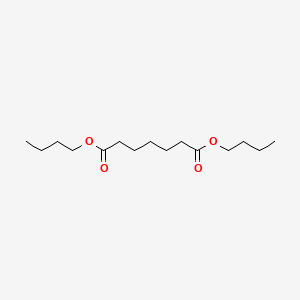
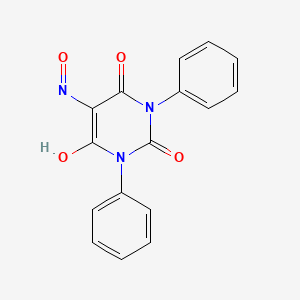
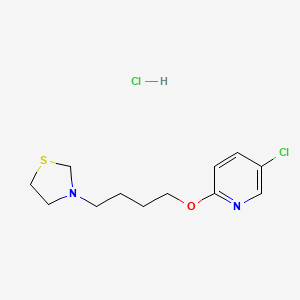

![Ethyl [(1,3-benzothiazol-2-yl)carbamothioyl]carbamate](/img/structure/B14660804.png)


![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
